Phellinsin A
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Overview
Description
Phellinsin A is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a furan ring. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phellinsin A typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable furan derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Phellinsin A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Phellinsin A is studied for its potential antioxidant properties. The presence of multiple hydroxyl groups suggests it may scavenge free radicals and protect cells from oxidative damage.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Phellinsin A involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular signaling pathways, modulating gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Catechol: A simpler compound with two hydroxyl groups on a benzene ring.
Curcumin: A compound with anti-inflammatory and anticancer properties.
Uniqueness
What sets Phellinsin A apart is its unique combination of a furan ring and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H14O8 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C18H14O8/c19-11-3-1-8(6-13(11)21)5-10-15(17(23)24)16(26-18(10)25)9-2-4-12(20)14(22)7-9/h1-7,15-16,19-22H,(H,23,24)/b10-5+ |
InChI Key |
OIVDIVRTEKNHDH-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O |
Synonyms |
Phellinsin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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